- A simple and efficient synthesis of imidazolo[1,2-a]pyridines using MgO in aqueous medium, Arabian Journal of Chemistry, 2016, 9,
Cas no 96464-10-7 (2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine)
96464-10-7 structure
Product Name:2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine
N.o CAS:96464-10-7
MF:C13H8BrClN2
MW:307.573020935059
MDL:MFCD00444818
CID:1028971
PubChem ID:398280
Update Time:2025-10-29
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine
- 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine (ACI)
- Imidazo[1,2-a]pyridine, 2-(p-bromophenyl)-6-chloro- (6CI)
- NCGC00307427-01
- STK893868
- AG-996/31204037
- CS-0165891
- EN300-1221159
- HMS590F11
- 3P-096
- F1018-0635
- Imidazo[1,2-a]pyridine, 2-(4-bromophenyl)-6-chloro-
- DTXSID60327962
- AB00127315-04
- AI-204/31691042
- AKOS001476856
- BBL021162
- ChemDiv1_001177
- 96464-10-7
- SR-01000410961
- MFCD00444818
- E82050
- NSC-707994
- SR-01000410961-1
- EU-0069347
- NSC707994
- 2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine
-
- MDL: MFCD00444818
- Inchi: 1S/C13H8BrClN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
- Chave InChI: AYRHYFIXKCKMIK-UHFFFAOYSA-N
- SMILES: ClC1=CN2C(=NC(C3C=CC(Br)=CC=3)=C2)C=C1
Propriedades Computadas
- Massa Exacta: 305.95594g/mol
- Massa monoisotópica: 305.95594g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 1
- Complexidade: 268
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.7
- Superfície polar topológica: 17.3Ų
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| abcr | AB383157-500 mg |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine; . |
96464-10-7 | 500 mg |
€397.80 | 2023-07-19 | ||
| abcr | AB383157-1 g |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine; . |
96464-10-7 | 1 g |
€752.80 | 2023-07-19 | ||
| TRC | B695805-25mg |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 25mg |
$ 98.00 | 2023-04-18 | ||
| TRC | B695805-50mg |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 50mg |
$ 155.00 | 2023-04-18 | ||
| TRC | B695805-100mg |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 100mg |
$ 236.00 | 2023-04-18 | ||
| TRC | B695805-250mg |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 250mg |
$ 414.00 | 2023-04-18 | ||
| Chemenu | CM151267-1g |
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 95% | 1g |
$*** | 2023-05-04 | |
| Chemenu | CM151267-1g |
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 95% | 1g |
$427 | 2021-08-05 | |
| Alichem | A029182496-1g |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 95% | 1g |
$501.60 | 2023-08-31 | |
| eNovation Chemicals LLC | Y1243630-250mg |
Imidazo[1,2-a]pyridine, 2-(4-bromophenyl)-6-chloro- |
96464-10-7 | 97% | 250mg |
$60 | 2024-06-06 |
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Método de produção
Método de produção 1
Condições de reacção
1.1 Catalysts: Magnesium oxide Solvents: Water ; 2.5 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: Potassium , 9-(Methylamino)-1H-phenalen-1-one Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; 24 h, 25 - 30 °C
Referência
- Reduced Phenalenyl in Catalytic Dehalogenative Deuteration and Hydrodehalogenation of Aryl Halides, Journal of Organic Chemistry, 2021, 86(10), 7242-7255
Método de produção 3
Condições de reacção
1.1 Solvents: Acetone
1.2 Catalysts: Hydrogen bromide Solvents: Methanol
1.2 Catalysts: Hydrogen bromide Solvents: Methanol
Referência
- Preparation of 2-aryl- and 2-(aryloxymethyl)imidazo[1,2-a]pyridines and related compounds, Journal of Heterocyclic Chemistry, 1988, 25(1), 129-37
Método de produção 4
Condições de reacção
1.1 Solvents: Ethanol ; 6 h, reflux
Referência
- Synthesis and antimicrobial activity of novel imidazo[1,2-a]pyridinopyrimidine-2,4,6(1H,3H,5H)-triones and thioxopyrimidine-4,6(1H,5H)diones, Research on Chemical Intermediates, 2016, 42(3), 1989-1998
Método de produção 5
Condições de reacção
1.1 Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ; 1 - 2 h, rt
Referência
- Ionic liquid promoted synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives and their antibacterial screening, International Journal of Pharmacy and Pharmaceutical Sciences, 2014, 6(6), 553-557
Método de produção 6
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Sodium dodecyl sulfate , Iodine Solvents: Water ; 12 h, 40 °C
Referência
- Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an "On-Water" Platform, ACS Omega, 2020, 5(22), 13333-13343
Método de produção 7
Condições de reacção
1.1 Catalysts: Iodine Solvents: Ethanol ; 3 h
Referência
- A simple and efficient route to 2-arylimidazo[1,2-a]pyridines and zolimidine using automated grindstone chemistry, Journal of Heterocyclic Chemistry, 2020, 57(11), 4099-4107
Método de produção 8
Condições de reacção
1.1 overnight, 60 °C
Referência
- Mild Homologation of Esters through Continuous Flow Chloroacetate Claisen Reactions, Angewandte Chemie, 2018, 57(52), 17249-17253
Método de produção 9
Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; 1 - 2 h, 70 °C
Referência
- Mn-Mediated Direct Regioselective C-H Trifluoromethylation of Imidazopyridines and Quinoxalines, Journal of Organic Chemistry, 2023, 88(15), 10599-10608
Método de produção 10
Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; 3 - 4 h, 80 °C
Referência
- Lewis Acid/Oxidant as Rapid Regioselective Halogenating Reagent System for Direct Halogenation of Fused Bi-/Tri-cyclic Hetero-Aromatic Congeners viaC(sp2) -H bond Functionalization, Asian Journal of Organic Chemistry, 2021, 10(7), 1726-1741
Método de produção 11
Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; 3 - 4 h, 80 °C
Referência
- Metal-Free, H2O2-Mediated, Regioselective Direct C-3 Hydroxylation of Imidazo[1,2-a]pyridines via C(sp2)-H Bond Functionalization, ChemistrySelect, 2020, 5(29), 9235-9239
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Raw materials
- 2-(4-Bromophenyl)-6-chloro-3-iodoimidazo[1,2-a]pyridine
- 2-Amino-5-chloropyridine
- 4’-Bromoacetophenone
- 2-Chloro-4'-bromoacetophenone
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Preparation Products
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Literatura Relacionada
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
96464-10-7 (2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Yunnanjiuzhen
Membro Ouro
CN Fornecedor
A granel